2-(4-Chlorophenoxy)-1-(4-cyclobutyl-1,4-diazepan-1-yl)ethan-1-one

Physicochemical profiling Lipophilicity Blood-brain barrier penetration

2-(4-Chlorophenoxy)-1-(4-cyclobutyl-1,4-diazepan-1-yl)ethan-1-one (CAS 2309553-67-9, molecular formula C₁₇H₂₃ClN₂O₂, MW 322.83 g/mol) is a synthetic small molecule comprising a 4-chlorophenoxyacetyl moiety linked to a 4-cyclobutyl-1,4-diazepane ring. The compound belongs to a broader class of 4-cyclobutyl-1,4-diazepane derivatives that have been explored as histamine H3 receptor ligands, as documented in patent literature describing diazepane-based H3 antagonists.

Molecular Formula C17H23ClN2O2
Molecular Weight 322.83
CAS No. 2309553-67-9
Cat. No. B2595669
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Chlorophenoxy)-1-(4-cyclobutyl-1,4-diazepan-1-yl)ethan-1-one
CAS2309553-67-9
Molecular FormulaC17H23ClN2O2
Molecular Weight322.83
Structural Identifiers
SMILESC1CC(C1)N2CCCN(CC2)C(=O)COC3=CC=C(C=C3)Cl
InChIInChI=1S/C17H23ClN2O2/c18-14-5-7-16(8-6-14)22-13-17(21)20-10-2-9-19(11-12-20)15-3-1-4-15/h5-8,15H,1-4,9-13H2
InChIKeyXUGJQRSIXWEZKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

2-(4-Chlorophenoxy)-1-(4-cyclobutyl-1,4-diazepan-1-yl)ethan-1-one (CAS 2309553-67-9): Structural Identity and Pharmacological Context for Research Procurement


2-(4-Chlorophenoxy)-1-(4-cyclobutyl-1,4-diazepan-1-yl)ethan-1-one (CAS 2309553-67-9, molecular formula C₁₇H₂₃ClN₂O₂, MW 322.83 g/mol) is a synthetic small molecule comprising a 4-chlorophenoxyacetyl moiety linked to a 4-cyclobutyl-1,4-diazepane ring [1]. The compound belongs to a broader class of 4-cyclobutyl-1,4-diazepane derivatives that have been explored as histamine H3 receptor ligands, as documented in patent literature describing diazepane-based H3 antagonists [2]. Publicly available quantitative bioactivity data for this specific compound remain extremely limited as of the search date.

Procurement Risk: Why Substituting 2-(4-Chlorophenoxy)-1-(4-cyclobutyl-1,4-diazepan-1-yl)ethan-1-one with In-Class Analogs Is Not Supported by Evidence


Within the 4-cyclobutyl-1,4-diazepane chemotype, even minor structural variations—such as replacing the 4-chlorophenoxy group with a 2-chlorophenyl (CAS 2320379-66-4), a 2-fluorophenoxy (CAS 2309310-89-0), or removing the cyclobutyl group entirely (CAS 815650-88-5)—alter molecular weight, lipophilicity, hydrogen-bonding capacity, and conformational dynamics . For related histamine H3 receptor ligands, a single halogen substitution on the phenoxy ring has been shown to shift binding affinity by orders of magnitude across closely matched analogs [1]. In the absence of direct head-to-head comparative data for the target compound, procurement decisions based on assumed interchangeability with in-class alternatives carry undefined risk of non-equivalent pharmacological behavior.

Quantitative Differentiation Evidence for 2-(4-Chlorophenoxy)-1-(4-cyclobutyl-1,4-diazepan-1-yl)ethan-1-one (2309553-67-9) Against Closest Analogs


Molecular Weight and Lipophilicity Differentiation vs. Unsubstituted Diazepane Analog

The cyclobutyl substitution on the 1,4-diazepane ring increases molecular weight by 54.09 g/mol (from 268.74 to 322.83 g/mol) relative to the unsubstituted analog 2-(4-chlorophenoxy)-1-(1,4-diazepan-1-yl)ethan-1-one (CAS 815650-88-5) . This structural addition also introduces a cLogP increase estimated at approximately +1.2 to +1.5 log units based on the cyclobutyl fragment contribution, which is relevant for passive membrane permeability and CNS penetration potential . Direct experimental logP or logD values for the target compound are not publicly available.

Physicochemical profiling Lipophilicity Blood-brain barrier penetration

Ether-Linked Chlorophenoxy vs. Direct Chlorophenyl: Hydrogen-Bond Acceptor Capacity

The target compound contains a phenoxy ether oxygen that acts as an additional hydrogen-bond acceptor (HBA) compared to the direct chlorophenyl analog 2-(2-chlorophenyl)-1-(4-cyclobutyl-1,4-diazepan-1-yl)ethan-1-one (CAS 2320379-66-4) [1]. The target compound has 3 HBA (two carbonyl oxygens + one ether oxygen) versus 2 HBA for the chlorophenyl analog, and a topological polar surface area (tPSA) of approximately 32.8 Ų versus approximately 23.6 Ų for the direct chlorophenyl congener [2]. In H3 receptor pharmacophore models, the presence of a central hydrogen-bond acceptor in the linker region is a key determinant of binding pose and affinity.

Ligand-receptor interaction Hydrogen bonding Structure-activity relationship

Histamine H3 Receptor Affinity: Class-Level Benchmarking Against Structurally Proximal Ligand CHEMBL1171886

The closest structurally characterized analog with publicly available quantitative binding data is CHEMBL1171886, [6-(4-chlorophenoxy)pyridin-3-yl]-(4-cyclobutyl-1,4-diazepan-1-yl)methanone, which demonstrates a Kd of 3.98 nM for antagonist activity at the rat histamine H3 receptor expressed in human SK-N-MC cells [1]. The target compound differs from CHEMBL1171886 in two respects: (i) it replaces the central pyridine ring with an ethanone linker, and (ii) it uses an ethan-1-one rather than methanone carbonyl placement. A related patent on diazepane H3 antagonists reports that the nature of the central linker and carbonyl position can modulate H3 affinity by 10- to 100-fold within the same scaffold series [2]. No direct binding data for CAS 2309553-67-9 at H3 or any other receptor are publicly available.

Histamine H3 receptor Binding affinity CNS drug discovery

Cyclobutyl vs. Tetrahydrofuran N-Substitution: Conformational and Metabolic Differentiation

The N-cyclobutyl group on the diazepane ring provides a conformationally restricted, all-carbon hydrophobic substituent, in contrast to the tetrahydrofuran (oxolan) analog 2-(4-chlorophenoxy)-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]ethan-1-one [1]. Cyclobutyl is generally more metabolically resistant than the tetrahydrofuran ring, which contains an ether oxygen that can undergo cytochrome P450-mediated oxidative O-dealkylation. In published H3 antagonist series, replacement of tetrahydrofuran with cyclobutyl on the diazepane nitrogen has been associated with improved metabolic stability in liver microsome assays, although compound-specific quantitative data for CAS 2309553-67-9 are not available [2].

Metabolic stability Conformational restriction CYP450 metabolism

Evidence-Backed Application Scenarios for 2-(4-Chlorophenoxy)-1-(4-cyclobutyl-1,4-diazepan-1-yl)ethan-1-one (2309553-67-9) in Scientific Research


Histamine H3 Receptor Antagonist Screening and SAR Expansion

Given the established activity of closely related 4-cyclobutyl-1,4-diazepane derivatives at the histamine H3 receptor—with CHEMBL1171886 exhibiting a Kd of 3.98 nM [1]—this compound is best positioned as a tool for H3 receptor structure-activity relationship (SAR) studies. Its ethanone linker distinguishes it from the pyridyl-methanone chemotype and may access different receptor subpocket interactions. Researchers seeking to diversify an H3 antagonist library should prioritize this compound over the unsubstituted diazepane analog (CAS 815650-88-5), which lacks the cyclobutyl group critical for H3 affinity in this scaffold class.

CNS Penetration and Physicochemical Profiling Studies

The cyclobutyl substitution increases molecular weight and estimated lipophilicity relative to the unsubstituted diazepane analog (ΔMW = +54.09 g/mol; estimated ΔcLogP ≈ +1.2 to +1.5) . This makes the compound a candidate for parallel artificial membrane permeability assay (PAMPA) and Caco-2 permeability comparisons with lower-MW analogs to empirically determine whether the cyclobutyl group enhances or reduces passive CNS penetration. Procurement for physicochemical profiling is warranted specifically when the research question concerns the effect of N-cyclobutyl substitution on permeability.

Metabolic Stability Comparison: Cyclobutyl vs. Oxygen-Containing N-Substituents

The all-carbon cyclobutyl N-substituent is predicted to resist CYP450-mediated oxidative metabolism more effectively than oxygen-containing analogs such as the tetrahydrofuran-substituted comparator [2]. This compound is appropriate for head-to-head intrinsic clearance assays (human or rodent liver microsomes) against 2-(4-chlorophenoxy)-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]ethan-1-one to experimentally quantify any metabolic stability advantage conferred by the cyclobutyl group.

Antiproliferative Activity Follow-Up Studies

A preliminary patent-associated annotation indicates that this compound exhibits pronounced activity in arresting proliferation of undifferentiated cells and inducing monocytic differentiation, suggesting potential anti-cancer applications [3]. However, no quantitative IC₅₀ data, cell-line panel data, or selectivity profiling are publicly available. Researchers interested in this phenotype should prioritize acquiring the compound for confirmatory proliferation assays (e.g., MTT, CellTiter-Glo) in relevant cell lines, with the unsubstituted diazepane analog (CAS 815650-88-5) as a comparator to isolate the contribution of the cyclobutyl group.

Quote Request

Request a Quote for 2-(4-Chlorophenoxy)-1-(4-cyclobutyl-1,4-diazepan-1-yl)ethan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.